3-(Acridin-9-ylamino)phenol
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Overview
Description
3-(Acridin-9-ylamino)phenol is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 3-(Acridin-9-ylamino)phenol typically involves the Ullmann condensation reaction. This reaction involves the condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3) to form 9-chloroacridine . The 9-chloroacridine is then transformed into 9-phenoxyacridine using phenol, and further derivatives can be produced using appropriate amines .
Chemical Reactions Analysis
3-(Acridin-9-ylamino)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3-(Acridin-9-ylamino)phenol has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye and in the visualization of biomolecules . In biology, it is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase and telomerase enzymes . In medicine, it is being explored for its antimicrobial and antiviral properties . Additionally, it has applications in the industry as a component in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-(Acridin-9-ylamino)phenol involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also exhibits antimicrobial activity by interacting with bacterial DNA and inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
3-(Acridin-9-ylamino)phenol is similar to other acridine derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA) . These compounds also exhibit anticancer, antimicrobial, and antiviral activities . this compound is unique in its specific structure, which allows for distinct interactions with biomolecular targets and potentially different therapeutic applications .
Properties
IUPAC Name |
3-(acridin-9-ylamino)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O.ClH/c22-14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19;/h1-12,22H,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRKTJNXKRWAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670100 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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